(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid
Description
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the α-amino nitrogen and a 3,4,5-trimethoxyphenyl substituent on the β-carbon. Its molecular formula is C₁₇H₂₅NO₇, with a molecular weight of 367.38 g/mol (calculated from synthesis protocols in ).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(15(19)20)7-10-8-12(22-4)14(24-6)13(9-10)23-5/h8-9,11H,7H2,1-6H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGAWGZORXNQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175205 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182291-92-5 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182291-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the propanoic acid backbone: The protected amine is then coupled with a suitable precursor to form the propanoic acid backbone. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the trimethoxyphenyl group:
Industrial Production Methods
Industrial production of (2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trimethoxyphenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Amino Protecting Group
a. Boc vs. Acyl Groups
- Compound: (2S)-2-[(3,4,5-Trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS: 93709-67-2) Molecular Formula: C₁₃H₁₇NO₆ (MW: 283.28 g/mol) Key Differences: Replacing the Boc group with a 3,4,5-trimethoxybenzoyl group increases aromaticity and reduces steric bulk. This substitution may alter solubility (lower logP due to polar methoxy groups) and stability (acyl groups are less resistant to nucleophilic attack than Boc).
b. Boc vs. Benzyloxy Groups
- This compound’s unprotected amino group increases reactivity but decreases synthetic versatility.
Stereochemical Variations
- Compound: (R)-2-[(Tert-butoxycarbonyl)amino]-3-(3,4,5-trimethoxyphenyl)propanoic acid Synthesis: Prepared via Boc protection of the (R)-enantiomer using di-tert-butyldicarbonate in THF, followed by LiOH-mediated hydrolysis . Key Differences: The (R)-enantiomer may exhibit divergent biological activity due to stereospecific target binding. For example, (S)-configured amino acids are often preferred in peptide synthesis for compatibility with natural L-amino acids.
Heterocyclic Analogs
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound allows for orthogonal protection strategies, critical in peptide synthesis .
- Biological Relevance : The 3,4,5-trimethoxyphenyl group is associated with microtubule disruption, as seen in combretastatin analogs. However, the Boc-protected derivative may require deprotection for full activity .
- Solubility Challenges: Compared to benzyloxy or thiazolidinone analogs, the target compound’s Boc group improves solubility in organic solvents, facilitating chromatographic purification .
Biological Activity
The compound (2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Molecular Formula : C15H23NO5
- CAS Number : 1041011-20-4
- Molecular Weight : 301.35 g/mol
The compound's structure features a tert-butoxycarbonyl group and a trimethoxyphenyl moiety, which are significant for its biological interactions.
The biological activity of (2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid is primarily attributed to its ability to modulate various biochemical pathways:
- Cytokine Modulation : Research indicates that compounds with similar structures can significantly affect cytokine release in peripheral blood mononuclear cells (PBMC). For instance, derivatives have shown to decrease TNF-α production by 44-60% at certain concentrations, suggesting anti-inflammatory properties .
- Antiproliferative Activity : The compound's structural characteristics may also confer antiproliferative effects on cancer cells. In studies involving PBMC cultures stimulated with lipopolysaccharides (LPS), certain derivatives exhibited a notable reduction in cell proliferation .
- Immunomodulatory Effects : The compound may influence both innate and adaptive immune responses. It has been shown to alter levels of various cytokines such as IL-6 and IFN-γ in a dose-dependent manner, indicating potential therapeutic applications in inflammatory diseases .
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytokine Release | Decreased TNF-α by 44-60% | |
| Antiproliferative | Reduced PBMC proliferation by 25% | |
| Immunomodulation | Altered IL-6 and IFN-γ levels |
Case Studies
- Anti-inflammatory Studies : A study focusing on similar amino acid derivatives demonstrated their capacity to inhibit pro-inflammatory cytokines in vitro. This suggests that (2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid may share these beneficial properties and could be explored further for treating chronic inflammatory conditions.
- Cancer Research : In cancer cell lines, compounds with similar structures have shown promise in reducing cell viability and inducing apoptosis. Future research could investigate whether this specific compound exhibits comparable anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
